6-Chloro-2H-1-benzopyran-2,4(3H)-dione
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Overview
Description
6-Chloro-2H-1-benzopyran-2,4(3H)-dione is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of a chlorine atom at the 6th position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-1-benzopyran-2,4(3H)-dione typically involves the chlorination of 2H-1-benzopyran-2,4(3H)-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6th position. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted benzopyran derivatives.
Scientific Research Applications
6-Chloro-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2H-1-benzopyran-2,4(3H)-dione: The parent compound without the chlorine substitution.
6-Bromo-2H-1-benzopyran-2,4(3H)-dione: A similar compound with a bromine atom instead of chlorine.
6-Fluoro-2H-1-benzopyran-2,4(3H)-dione: A fluorine-substituted analog.
Uniqueness
6-Chloro-2H-1-benzopyran-2,4(3H)-dione is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from its analogs.
Properties
CAS No. |
133406-30-1 |
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Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
6-chlorochromene-2,4-dione |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-3H,4H2 |
InChI Key |
JBXOLMYSNXVWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
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